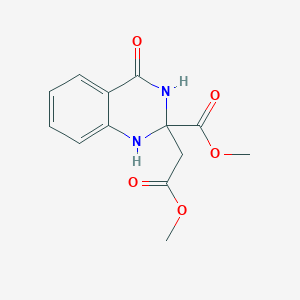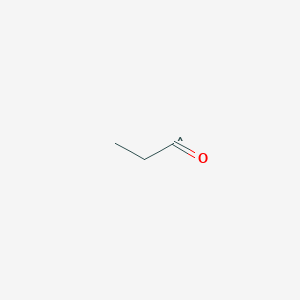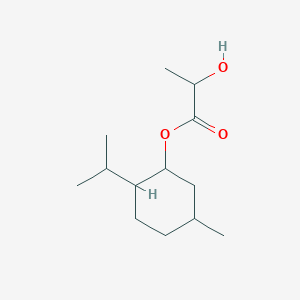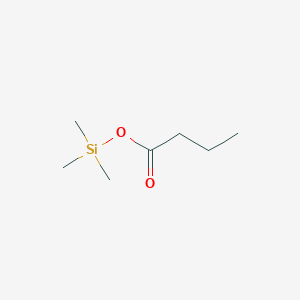
Butanoic acid, trimethylsilyl ester
Vue d'ensemble
Description
Butanoic acid, trimethylsilyl ester, also known as Butyric acid, trimethylsilyl ester or Butyroxytrimethylsilane, is a chemical compound with the formula C7H16O2Si . It has a molecular weight of 160.2862 .
Synthesis Analysis
The synthesis of an ester, such as this compound, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of this compound consists of a butanoic acid molecule where one of the hydrogens in the carboxyl group has been replaced by a trimethylsilyl group . This structure can be represented in 2D or 3D molecular models .Applications De Recherche Scientifique
Cyclization Reactions
Butanoic acid, trimethylsilyl ester plays a role in cyclization reactions. For instance, it's involved in the formation of 6-chloro-3,5-dioxo esters and 2-alkylidene-4-methoxytetrahydrofurans through chemo-, regio-, and stereoselective cyclizations (Langer & Krummel, 2001).
Derivatization for Analytical Purposes
Trimethylsilyl esters are used in derivatization for GC analysis. They offer a mild and safe alternative for derivatizing acidic herbicides, enhancing the detection and analysis of these compounds (Ranz, Korpecka, & Lankmayr, 2008).
Derivatization in Biochemical Analysis
The compound is also used in derivatizing orotic acid for GC/MS analysis. This method improves the detection limit and linearity for biochemical analyses (Húšková et al., 2004).
Electrochemical Applications
This compound, is relevant in electrochemical applications like cyanosilylation of carbonyl compounds. It's used in microflow reactors for producing compounds like amino alcohols, amides, and esters (Sato et al., 2021).
Microwave Chemistry
In microwave chemistry, the compound is involved in synthesizing esters like heptyl butanoate. Microwave irradiation enhances conversion yields compared to conventional heating (Sakemi, Serpone, & Horikoshi, 2021).
Identification of Polar Oxygenated Compounds
This compound, aids in identifying and quantifying aerosol polar oxygenated compounds. It's used for derivatizing carboxylic groups for GC/MS analysis (Jaoui et al., 2004).
Biomass-Upgrading Processes
The compound is significant in biomass-upgrading processes. It's used in ketonization reactions of carboxylic acids and esters over ceria−zirconia catalysts for C−C coupling (Gaertner et al., 2010).
Mécanisme D'action
Safety and Hazards
While specific safety data for Butanoic acid, trimethylsilyl ester is not available, general safety precautions for handling esters include avoiding contact with skin and eyes, not breathing in vapors or spray, and not eating, drinking, or smoking when using the product . Protective clothing, gloves, and eye/face protection should be worn .
Propriétés
IUPAC Name |
trimethylsilyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXUKTJZXUYZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333969 | |
| Record name | Trimethylsilyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16844-99-8 | |
| Record name | Trimethylsilyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16844-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



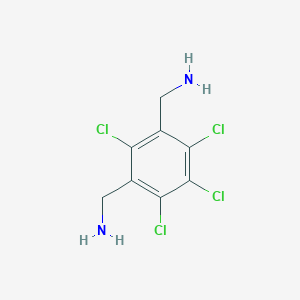


![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)


